N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features an imidazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a precursor such as glyoxal and ammonia.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Benzamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions:
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-2-yl)ethyl)-4-(trifluoromethyl)benzamide: Lacks the thioether linkage.
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: Lacks the trifluoromethyl group.
Uniqueness
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is unique due to the combination of its imidazole ring, thioether linkage, and trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-6-14(7-9-15)17(26)23-10-11-27-18-24-12-16(25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOIKGDQJFPNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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